

A Technical Guide to High-Purity 6-Bromoisoquinoline for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromoisoquinoline**

Cat. No.: **B029742**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity **6-Bromoisoquinoline**, a key building block in medicinal chemistry and materials science. This document details commercial suppliers, experimental protocols for synthesis and purification, and analytical methods for purity assessment. Furthermore, it visualizes a critical application of this compound in a common synthetic transformation.

Introduction to 6-Bromoisoquinoline

6-Bromoisoquinoline is a versatile heterocyclic compound widely utilized as an intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom on the isoquinoline scaffold, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This reactivity is particularly valuable in the development of novel therapeutic agents, including anti-cancer and neuroprotective drugs, as well as in the creation of advanced materials such as fluorescent probes and organic electronics.^[1]

Commercial Suppliers of High-Purity 6-Bromoisoquinoline

A number of chemical suppliers offer **6-Bromoisoquinoline** at various purity levels suitable for research and development purposes. The table below summarizes key information from prominent vendors.

Supplier	CAS Number	Purity	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Thermo Scientific Chemicals	34784-05-9	≥ 96.0% (HPLC)	C ₉ H ₆ BrN	208.06	40 - 45
Sigma-Aldrich	34784-05-9	97%	C ₉ H ₆ BrN · H ₂ O	226.07	52 - 57
Chem-Impex	34784-05-9	≥ 97%	C ₉ H ₆ BrN	208.06	40 - 44
Apollo Scientific	34784-05-9	97%	C ₉ H ₆ BrN	208.05	42 - 44
Alfa Chemistry	34784-05-9	97%	C ₉ H ₆ BrN	208.06	Not Specified

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and purity analysis of **6-Bromoisoquinoline**.

Synthesis of 6-Bromoisoquinoline

A common route for the synthesis of **6-Bromoisoquinoline** involves a multi-step process starting from 4-bromobenzaldehyde.[2]

Step 1: Imine Formation

- A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours to form the corresponding imine.

- The solvent is removed under reduced pressure.

Step 2: Cyclization and Aromatization

- The crude imine is dissolved in anhydrous dichloromethane (DCM).
- The solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise.
- The reaction mixture is stirred at 40 °C for 6 days.
- The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with a 6N NaOH solution.
- The aqueous layer is extracted three times with ethyl acetate (EtOAc).
- The combined organic layers are then extracted with 3M HCl.
- The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with EtOAc.
- The final organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude **6-Bromoisoquinoline**.

Purification of **6-Bromoisoquinoline**

High-purity **6-Bromoisoquinoline** can be obtained through recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude **6-Bromoisoquinoline** in a minimal amount of a hot solvent, such as a mixture of dichloromethane and pentane.[\[2\]](#)
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column and elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure.

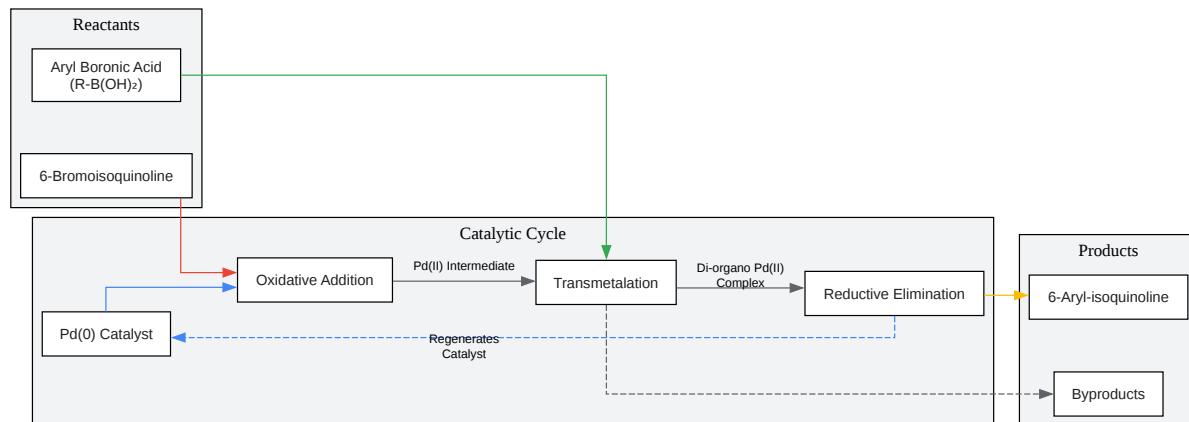
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of **6-Bromoisoquinoline** can be accurately determined using reverse-phase HPLC.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)

Mobile Phase and Gradient:


- A typical mobile phase consists of a mixture of acetonitrile and water.
- A gradient elution is often employed, starting with a lower concentration of acetonitrile and increasing it over the course of the run to elute all components. For example, a gradient from 30% to 90% acetonitrile over 20 minutes can be effective.[\[3\]](#)

Procedure:

- Sample Preparation: Prepare a standard solution of **6-Bromoisoquinoline** at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
- Detection: Monitor the elution profile using a UV detector at a wavelength where **6-Bromoisoquinoline** has strong absorbance (e.g., 254 nm or 320 nm).[4]
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Application in Suzuki-Miyaura Cross-Coupling Reactions

6-Bromoisoquinoline is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental in synthesizing a wide array of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.

[Click to download full resolution via product page](#)

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

6-Bromoisoquinoline should be handled with care in a well-ventilated laboratory. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to High-Purity 6-Bromoisoquinoline for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029742#commercial-suppliers-of-high-purity-6-bromoisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com